molecular formula C24H34O B13955046 2,6-Bis(3-bicyclo[2.2.1]heptanyl)-4-tert-butylphenol CAS No. 55256-05-8

2,6-Bis(3-bicyclo[2.2.1]heptanyl)-4-tert-butylphenol

Cat. No.: B13955046
CAS No.: 55256-05-8
M. Wt: 338.5 g/mol
InChI Key: YEISDSNVVKTADG-UHFFFAOYSA-N
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Description

2,6-Bis(3-bicyclo[221]heptanyl)-4-tert-butylphenol is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(3-bicyclo[2.2.1]heptanyl)-4-tert-butylphenol typically involves Diels-Alder reactions, which are known for forming bicyclic structures. One common method includes the reaction of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptadiene under high-pressure cycloaddition conditions . The reaction is carried out at elevated temperatures, around 130°C, to form the desired bicyclic adduct.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Diels-Alder reaction using large reactors and optimizing reaction conditions to maximize yield and purity. High-pressure cycloaddition and thermal cycloreversion procedures are often employed to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(3-bicyclo[2.2.1]heptanyl)-4-tert-butylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: MCPBA is commonly used for oxidation reactions.

    Reduction: LiAlH4 is a typical reducing agent.

    Substitution: Various electrophiles can be used under mild conditions to achieve substitution reactions.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,6-Bis(3-bicyclo[2.2.1]heptanyl)-4-tert-butylphenol involves its interaction with molecular targets through its bicyclic structure. The compound can act as a bioisostere, mimicking the properties of other molecules and interacting with biological pathways . Its stability and unique structure allow it to engage in various chemical reactions, influencing molecular pathways and targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis(3-bicyclo[2.2.1]heptanyl)-4-tert-butylphenol is unique due to its specific substitution pattern and the presence of a tert-butyl group, which enhances its stability and reactivity. This makes it particularly valuable in applications requiring high stability and specific reactivity patterns .

Properties

CAS No.

55256-05-8

Molecular Formula

C24H34O

Molecular Weight

338.5 g/mol

IUPAC Name

2,6-bis(2-bicyclo[2.2.1]heptanyl)-4-tert-butylphenol

InChI

InChI=1S/C24H34O/c1-24(2,3)18-12-21(19-10-14-4-6-16(19)8-14)23(25)22(13-18)20-11-15-5-7-17(20)9-15/h12-17,19-20,25H,4-11H2,1-3H3

InChI Key

YEISDSNVVKTADG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C2CC3CCC2C3)O)C4CC5CCC4C5

Origin of Product

United States

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